1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one

Description

The exact mass of the compound 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one is 251.98983 g/mol and the complexity rating of the compound is 246. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(5-bromo-3-methylindazol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c1-6-9-5-8(11)3-4-10(9)13(12-6)7(2)14/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CENOHIFSIOVFMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C=C(C=C2)Br)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30731032 | |

| Record name | 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30731032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651780-46-0 | |

| Record name | 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30731032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one CAS 651780-46-0 properties

An In-Depth Technical Guide to 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one (CAS 651780-46-0): Synthesis, Characterization, and Applications for the Research Professional

Introduction: Navigating Isomeric Complexity in Drug Discovery

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its role in the development of therapeutic agents, particularly protein kinase inhibitors.[1] The functionalization of the indazole ring system allows for the fine-tuning of a molecule's physicochemical properties and biological activity. 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one (CAS 651780-46-0) is a key intermediate in this field.

A critical point of clarification for the researcher is the distinction between this N1-acylated indazole and its C3-acylated isomer, 1-(5-bromo-1H-indazol-3-yl)ethanone (CAS 886363-74-2). While structurally similar, the point of attachment of the acetyl group dramatically influences the molecule's reactivity and its utility as a synthetic building block. This guide will focus exclusively on the N1-acylated isomer, providing a detailed exploration of its synthesis, properties, and potential applications, grounded in the principles of synthetic and medicinal chemistry.

Physicochemical and Structural Properties

The properties of 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one are dictated by its N-acylindazole structure. The introduction of the acetyl group at the N1 position withdraws electron density from the pyrazole ring, influencing its aromaticity and the reactivity of the entire molecule.

Core Structural Information

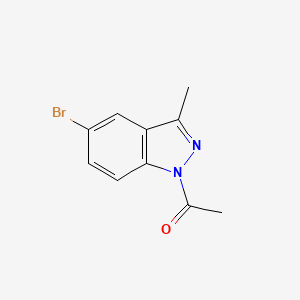

Below is a diagram illustrating the chemical structure of the target molecule.

Caption: Chemical structure of 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one.

Tabulated Physicochemical Data

The following table summarizes the key physicochemical properties of the molecule.

| Property | Value | Source |

| CAS Number | 651780-46-0 | [2] |

| Molecular Formula | C₁₀H₉BrN₂O | [2] |

| Molecular Weight | 253.09 g/mol | [2] |

| Canonical SMILES | CC1=NN(C2=C1C=C(C=C2)Br)C(=O)C | [2] |

| InChI Key | CENOHIFSIOVFMZ-UHFFFAOYSA-N | [2] |

| XLogP3-AA | 2.5 | [2] |

| Appearance | Predicted to be a solid at room temperature | N/A |

| Storage Conditions | Store in a cool, dry, dark place under an inert atmosphere |

Synthesis and Mechanistic Considerations

The synthesis of 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one is achieved through the N-acylation of its precursor, 5-Bromo-3-methyl-1H-indazole (CAS 552331-16-5).[3] The regioselectivity of the acylation (N1 vs. N2) is a critical consideration in the experimental design.

Synthetic Workflow

The most direct route involves the reaction of 5-Bromo-3-methyl-1H-indazole with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a base. The choice of base and solvent can influence the ratio of N1 to N2 isomers. Generally, in the absence of a directing group, acylation of indazoles tends to favor the N1 position due to thermodynamic stability.

Caption: General synthetic workflow for N-acylation of 5-Bromo-3-methyl-1H-indazole.

Detailed Experimental Protocol (Representative)

The following protocol is a representative procedure for the N-acylation of an indazole, adapted from standard organic synthesis methodologies.

-

Reaction Setup: To a solution of 5-Bromo-3-methyl-1H-indazole (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen or Argon), add a suitable base such as Triethylamine (1.5 eq).

-

Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Add acetyl chloride (1.2 eq) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate the desired N1-acylated product.

Spectroscopic Characterization (Predicted)

While experimentally verified spectra for this specific compound are not widely published, the following predictions are based on the known spectroscopic behavior of N-acylindazoles and can serve as a guide for characterization.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group at the C3 position, and the methyl protons of the acetyl group. The chemical shift of the acetyl methyl protons will be a key indicator of N-acylation.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0-8.2 | d | 1H | H-4 |

| ~7.5-7.7 | dd | 1H | H-6 |

| ~7.3-7.5 | d | 1H | H-7 |

| ~2.8 | s | 3H | N-COCH₃ |

| ~2.6 | s | 3H | C3-CH₃ |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR will be characterized by signals for the aromatic carbons, the two methyl carbons, and a downfield signal for the carbonyl carbon.

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O |

| ~140-145 | C-3, C-7a |

| ~115-130 | Aromatic CH & C-Br |

| ~120-125 | C-3a |

| ~25 | N-COCH₃ |

| ~15 | C3-CH₃ |

Mass Spectrometry (Predicted)

Mass spectrometry should show a molecular ion peak [M]⁺ with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

| m/z | Interpretation |

| 252/254 | [M]⁺ (Molecular ion peak with bromine isotopic pattern) |

| 210/212 | [M-COCH₂]⁺ (Fragment ion from loss of ketene) |

Reactivity and Synthetic Utility

1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one is a versatile intermediate for further chemical modifications.

-

Cross-Coupling Reactions: The bromine atom at the C5 position serves as a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the introduction of diverse substituents to explore structure-activity relationships (SAR) in drug discovery programs.

-

N-Deacetylation: The N-acetyl group can be removed under specific conditions to regenerate the N-H of the indazole, which can be useful for subsequent N-alkylation or N-arylation reactions.

-

Modification of the C3-Methyl Group: While less common, the methyl group at the C3 position can potentially undergo functionalization, although this may require specific activating conditions.

Potential Applications in Drug Development

As an intermediate, 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one is not typically an active pharmaceutical ingredient (API) itself. However, its utility lies in its ability to be transformed into more complex molecules with potential therapeutic applications. The indazole core is a key feature in many kinase inhibitors, and this compound provides a scaffold that can be elaborated to target specific kinases involved in diseases such as cancer. The bromo-substituent is particularly valuable for building molecular complexity through cross-coupling chemistry.

Conclusion

1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one is a valuable and versatile chemical intermediate for researchers in medicinal chemistry and drug discovery. A clear understanding of its synthesis, properties, and reactivity, particularly in contrast to its C3-acylated isomer, is essential for its effective use in the laboratory. This guide provides a comprehensive overview to support the design and execution of synthetic strategies employing this important building block.

References

-

1-(5-bromo-1H-indazol-3-yl)ethan-1-one - C9H7BrN2O | CSSB00010178523. Chemspace. [Link]

-

Sapeta, K. and Kerr, M. A. Previous discussion of the synthesis and chemical reactivity of 1H-indazoles (synonyms). Science of Synthesis. [Link]

Sources

An In-depth Technical Guide to 1-acetyl-5-bromo-3-methylindazole: Synthesis, Characterization, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 1-acetyl-5-bromo-3-methylindazole, a substituted indazole derivative of significant interest in medicinal chemistry. Due to its limited availability in commercial catalogs, this guide focuses on its synthesis from the readily available precursor, 5-bromo-3-methyl-1H-indazole. We will delve into the chemical properties, a detailed synthetic protocol, and the potential applications of this compound for researchers, scientists, and drug development professionals.

Introduction to the Indazole Scaffold

Indazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities.[1] These aromatic heterocyclic compounds are bioisosteres of indoles and can form key interactions with biological targets, such as the hinge region of protein kinases.[2] This has led to the development of several FDA-approved drugs containing the indazole core, including the kinase inhibitors Pazopanib and Axitinib.[1] The functionalization of the indazole ring at various positions allows for the fine-tuning of a molecule's physicochemical properties and biological activity.

Chemical Structure and Molecular Weight

The chemical structure of 1-acetyl-5-bromo-3-methylindazole consists of a 5-bromo-3-methyl-1H-indazole core that has been acetylated at the N1 position of the pyrazole ring.

Chemical Structure of 1-acetyl-5-bromo-3-methylindazole:

Caption: Chemical structure of 1-acetyl-5-bromo-3-methylindazole.

The molecular formula for 1-acetyl-5-bromo-3-methylindazole is C10H9BrN2O. Its calculated molecular weight is presented in the table below.

Physicochemical Properties

While experimental data for 1-acetyl-5-bromo-3-methylindazole is not widely available, its properties can be predicted based on the known precursor, 5-bromo-3-methyl-1H-indazole, and the addition of an acetyl group.

| Property | Value (Predicted) | Source |

| Molecular Formula | C10H9BrN2O | - |

| Molecular Weight | 253.10 g/mol | - |

| Appearance | Likely a solid | [3] |

| Boiling Point | >341.4 ± 22.0 °C | Based on precursor[3] |

| pKa | Lower than 13.13 ± 0.40 | Acetyl group is electron-withdrawing[3] |

| Storage Conditions | Keep in a dark place, Sealed in dry, Room Temperature | [3] |

Synthesis of 1-acetyl-5-bromo-3-methylindazole

The synthesis of 1-acetyl-5-bromo-3-methylindazole is a two-step process starting from 1-(5-bromo-2-fluorophenyl)ethanone.

Step 1: Synthesis of 5-bromo-3-methyl-1H-indazole

The precursor, 5-bromo-3-methyl-1H-indazole, can be synthesized from 1-(5-bromo-2-fluorophenyl)ethanone and anhydrous hydrazine.[3]

Experimental Protocol:

-

To a 1-liter round-bottom flask, add 1-(5-bromo-2-fluorophenyl)ethanone (66.0 g, 304 mmol) and 350 mL of anhydrous hydrazine.[3]

-

Reflux the reaction mixture at 117 °C for 5 hours.

-

After completion, cool the mixture to room temperature and remove the excess hydrazine by evaporation under reduced pressure to yield a white solid.

-

Add 400 mL of water to the solid and separate the aqueous phase by filtration.

-

Wash the solid twice with 400 mL of water.

-

To remove trace hydrazine, dissolve the solid in 600 mL of ethyl acetate and wash sequentially with 300 mL of water twice and then with saturated brine.

-

Dry the organic phase with anhydrous sodium sulfate and concentrate the solvent under reduced pressure to obtain 5-bromo-3-methyl-1H-indazole as a white amorphous solid (60.0 g, 94% yield). The product can be used directly in the next step without further purification.[3]

Caption: Synthesis workflow for 5-bromo-3-methyl-1H-indazole.

Step 2: N-Acetylation to Yield 1-acetyl-5-bromo-3-methylindazole

The final product is obtained through the N-acetylation of 5-bromo-3-methyl-1H-indazole. This is a standard procedure for acetylating amines and related nitrogen-containing heterocycles.

Proposed Experimental Protocol:

-

Dissolve 5-bromo-3-methyl-1H-indazole (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, such as triethylamine (1.2 equivalents) or pyridine, to the solution.

-

Cool the mixture in an ice bath to 0 °C.

-

Slowly add acetyl chloride or acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like DCM or ethyl acetate.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 1-acetyl-5-bromo-3-methylindazole.

Caption: Proposed synthesis workflow for 1-acetyl-5-bromo-3-methylindazole.

Applications in Drug Development

Indazole derivatives are of great interest in drug discovery. The 3-methyl-1H-indazole scaffold, in particular, has been investigated for the development of selective Bromodomain-containing Protein 4 (BRD4) inhibitors, which are a therapeutic target for cancers.[4] The bromine atom at the 5-position serves as a versatile handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).[2] This allows for the introduction of diverse chemical moieties to explore structure-activity relationships (SAR).

The N-acetylation at the 1-position can influence the molecule's properties, such as solubility, metabolic stability, and target engagement. By modifying the indazole core at this position, researchers can modulate the compound's pharmacokinetic and pharmacodynamic profiles. Derivatives of bromo-indazoles are also explored as intermediates in the synthesis of pharmaceuticals targeting neurological disorders and in the development of anti-cancer agents.[5][6]

Conclusion

1-acetyl-5-bromo-3-methylindazole is a promising, yet not widely characterized, derivative of the pharmacologically significant indazole scaffold. This guide provides a scientifically grounded pathway for its synthesis and purification from its precursor, 5-bromo-3-methyl-1H-indazole. The strategic placement of the bromo, methyl, and acetyl groups offers multiple avenues for further chemical exploration, making this compound and its future derivatives valuable tools for researchers and scientists in the field of drug discovery and development.

References

- Benchchem. (n.d.). Synthesis of 1-(5-bromo-1H-indazol-3-yl)ethanone from 5-bromoindazole: An Application Note and Detailed Protocol.

- Benchchem. (n.d.). physical and chemical properties of 1-(5-bromo-1H-indazol-3-yl)ethanone.

- Guidechem. (2022, January 11). How to prepare 5-Bromo-1H-indazole-3-carboxylic acid?.

- ChemicalBook. (n.d.). 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis.

- ChemicalBook. (2025, July 24). 5-BROMO-3-METHYL-1H-INDAZOLE.

- Apollo Scientific. (n.d.). CAS: 552331-16-5 | OR30734 | 5-Bromo-3-methyl-1H-indazole.

- Chem-Impex. (n.d.). 1-Methyl-5-bromoindazole.

- PubMed. (2021, December 29). Design, synthesis and anticancer evaluation of 3-methyl-1H-indazole derivatives as novel selective bromodomain-containing protein 4 inhibitors.

- Benchchem. (n.d.). Discovery and synthesis of novel indazole derivatives.

- Chem-Impex. (n.d.). 5-Bromo-1H-indazole-3-carboxylic acid.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 5-BROMO-3-METHYL-1H-INDAZOLE | 552331-16-5 [chemicalbook.com]

- 4. Design, synthesis and anticancer evaluation of 3-methyl-1H-indazole derivatives as novel selective bromodomain-containing protein 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

A Technical Guide to the Structural Elucidation of Acetylated Indazole Isomers: The Case of 1-(5-bromo-3-methylindazol-1-yl)ethanone vs. C3-Acetyl Isomers

Abstract

The Isomeric Challenge: Structural and Electronic Divergence

The core of the analytical problem lies in the attachment point of the acetyl group, which fundamentally alters the molecule's electronic nature. In 1-(5-bromo-3-methylindazol-1-yl)ethanone, the acetyl group is bonded to the N1 nitrogen, creating an amide-like functionality. This pulls electron density from the indazole ring system and delocalizes the nitrogen's lone pair into the carbonyl. Conversely, in 1-(5-bromo-1H-indazol-3-yl)ethanone, the acetyl group is attached to the C3 carbon, forming an aryl ketone. This structural variance dictates the synthetic strategy and imparts unique spectroscopic signatures to each molecule.

Synthesis Strategy and Regiocontrol

The desired isomer dictates the synthetic approach. The choice of starting material and reaction conditions is paramount to achieving regioselectivity.

Synthesis of the C3-Acetyl Isomer: Friedel-Crafts Acylation

The most direct route to C3-acylated indazoles is the electrophilic substitution on the pre-formed indazole ring.[5] The C3 position of 1H-indazole is electron-rich and thus susceptible to electrophilic attack.

Causality: The use of a strong Lewis acid like aluminum chloride (AlCl₃) is essential. It coordinates with the acylating agent (acetyl chloride) to form a highly reactive acylium ion (CH₃CO⁺). This potent electrophile is then attacked by the nucleophilic C3 carbon of 5-bromo-1H-indazole, leading to the desired product. Careful temperature control is crucial to prevent side reactions.[5]

Synthesis of the N1-Acetyl Isomer: Direct N-Acetylation

The N1-acetyl isomer is synthesized by direct acylation of the corresponding N-H indazole precursor, 5-bromo-3-methyl-1H-indazole.

Causality: This reaction proceeds via nucleophilic attack from the N1 nitrogen onto the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride or acetyl chloride). A mild base (e.g., triethylamine or pyridine) is used to neutralize the acid byproduct (HCl or acetic acid) and drive the reaction to completion. The steric bulk of the C3-methyl group generally favors acylation at the N1 position over the N2 position.

The Spectroscopic Toolkit for Isomer Differentiation

A combination of NMR spectroscopy and mass spectrometry provides an irrefutable structural assignment. Relying on a single technique is ill-advised.

NMR Spectroscopy: The Definitive Method

NMR is the most powerful tool for distinguishing these isomers. Key differences are observed in ¹H, ¹³C, and 2D NMR spectra.

The electronic environment of each nucleus is unique, leading to diagnostic chemical shifts (δ). The most telling signal is the carbonyl carbon in the ¹³C NMR spectrum. The amide carbonyl of the N1-acetyl isomer is significantly shielded (lower ppm) compared to the ketone carbonyl of the C3-acetyl isomer.[6]

| Assignment | 1-(5-bromo-3-methylindazol-1-yl)ethanone (N1-Acetyl) | 1-(5-bromo-1H-indazol-3-yl)ethanone (C3-Acetyl) | Rationale for Difference |

| ¹H: Acetyl-CH₃ | ~2.7-2.8 ppm (s, 3H) | ~2.7 ppm (s, 3H) | Similar, but subtle differences due to proximity to the ring. |

| ¹H: Indazole N-H | Absent | ~13.5 ppm (br s, 1H) | Key differentiator: Presence of the N-H proton confirms C-acylation.[6] |

| ¹H: Indazole C3-CH₃ | ~2.6 ppm (s, 3H) | Absent | Key differentiator: Presence of C3-methyl signal. |

| ¹H: Aromatic H-4 | ~7.9 ppm (d) | ~8.2 ppm (d) | Proximity to the C3-acetyl group in the C3-isomer causes significant deshielding. |

| ¹H: Aromatic H-7 | ~8.1 ppm (d) | ~7.6 ppm (d) | Proximity to the N1-acetyl group in the N1-isomer causes significant deshielding. |

| ¹³C: Carbonyl (C=O) | ~170 ppm | ~195 ppm | Key differentiator: Amide carbonyl (N1-isomer) is highly shielded vs. ketone (C3-isomer).[6] |

| ¹³C: Acetyl-CH₃ | ~24 ppm | ~27 ppm | The electronic nature of the carbonyl group influences the methyl carbon shift. |

| ¹³C: Indazole C3 | ~145 ppm | ~142 ppm | Shift influenced by attached methyl (N1-isomer) vs. acetyl (C3-isomer). |

Note: All chemical shifts are approximate and can vary based on solvent and concentration. Data for the C3-acetyl isomer is predicted based on available literature.[6]

While ¹H and ¹³C spectra provide strong evidence, 2D NMR experiments establish definitive proof by revealing through-bond and through-space correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons separated by 2-3 bonds. It is the gold standard for confirming the point of attachment.

-

N1-Isomer: A critical ³J correlation will be observed between the acetyl-CH₃ protons (~2.8 ppm) and the amide carbonyl carbon (~170 ppm). A correlation between the C3-CH₃ protons and the C3 carbon confirms the methyl position.

-

C3-Isomer: The key correlation will be between the acetyl-CH₃ protons (~2.7 ppm) and the C3 carbon of the indazole ring (~142 ppm). Additionally, the N-H proton (~13.5 ppm) will show correlations to carbons C3a and C7a.

-

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity between protons.

-

N1-Isomer: A clear NOE will be seen between the acetyl-CH₃ protons and the H-7 proton on the benzene ring, confirming the acetyl group's position at N1.

-

C3-Isomer: An NOE correlation is expected between the acetyl-CH₃ protons and the H-4 proton, confirming C3 substitution.

-

Mass Spectrometry: Corroborating Evidence from Fragmentation

While both isomers have the same molecular weight (m/z 238/240), their fragmentation patterns under electron ionization (EI) are distinct due to their different functional groups.[6][7]

-

Molecular Ion (M⁺•): Both isomers will show a characteristic pair of peaks at m/z 238 and 240 with an approximate 1:1 intensity ratio, which is indicative of the presence of one bromine atom.[6]

-

Key Fragments:

-

N1-Acetyl Isomer: The amide linkage promotes fragmentation via loss of ketene (CH₂=C=O, 42 Da), a common pathway for N-acetyl compounds.

-

C3-Acetyl Isomer: As a typical aryl ketone, the most favorable fragmentation is the alpha-cleavage, resulting in the loss of a methyl radical (•CH₃, 15 Da) to form a highly stable acylium ion.[8]

-

| Ion/Fragment | N1-Acetyl Isomer (Expected m/z) | C3-Acetyl Isomer (Expected m/z) | Fragmentation Pathway |

| [M]⁺• | 238/240 | 238/240 | Molecular Ion |

| [M - CH₃]⁺ | Less Favorable | 223/225 | Key differentiator: α-cleavage, loss of •CH₃ from acetyl group. |

| [M - CH₂CO]⁺• | 196/198 | Less Favorable | Key differentiator: Loss of ketene from N-acetyl group. |

| [M - COCH₃]⁺ | 195/197 | 195/197 | Loss of the entire acetyl radical. |

Experimental Protocols

Protocol: Differentiating Isomers by Hydrolysis

This protocol leverages the differential chemical stability of the amide vs. ketone functional group.

Objective: To selectively hydrolyze the N-acetyl isomer while the C-acetyl isomer remains intact.

Procedure:

-

Sample Preparation: Dissolve an equal amount (e.g., 10 mg) of each suspected isomer in separate vials containing 1 mL of methanol. Retain a small aliquot of each starting solution for TLC analysis.

-

Reaction: To each vial, add 0.5 mL of 2M aqueous sodium hydroxide solution.

-

Heating: Stir the reactions at 50 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes, spotting the starting material and the reaction mixture.

-

Analysis:

-

N1-Acetyl Isomer Vial: The TLC will show the disappearance of the starting material spot and the appearance of a new, more polar spot corresponding to the hydrolyzed product (5-bromo-3-methyl-1H-indazole).

-

C3-Acetyl Isomer Vial: The TLC will show predominantly unreacted starting material.

-

-

Confirmation: The identity of the hydrolyzed product can be confirmed by LC-MS analysis.

Trustworthiness: This protocol is self-validating. The C3-acetyl isomer acts as a negative control, demonstrating the stability of the C-C bond under these conditions. The clear difference in reactivity provides a simple, yet robust, chemical confirmation of the isomeric structures.

Protocol: NMR Sample Preparation and Analysis

Objective: To acquire high-quality 1D and 2D NMR data for unambiguous structural assignment.

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for indazoles as it helps in observing the N-H proton, if present.

-

¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure proper referencing to the residual solvent peak.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans should be acquired to observe the quaternary carbonyl carbon, which may have a long relaxation time.

-

HMBC Acquisition: Set up a standard gradient-selected HMBC experiment. Optimize the long-range coupling delay (typically set for J = 8 Hz) to enhance correlations.

-

NOESY Acquisition: Set up a standard NOESY experiment with a mixing time of 500-800 ms to allow for the development of cross-peaks between protons that are close in space.

-

Data Processing and Interpretation: Process all spectra using appropriate software. Carefully analyze the chemical shifts, multiplicities, and, most importantly, the cross-peaks in the 2D spectra to build the final structural assignment as detailed in Section 3.1.

Conclusion

The differentiation between N-acetyl and C-acetyl indazole isomers is a critical step in chemical and pharmaceutical development. While both 1-(5-bromo-3-methylindazol-1-yl)ethanone and 1-(5-bromo-1H-indazol-3-yl)ethanone possess the same molecular formula, their distinct connectivity imparts unique and readily distinguishable chemical and spectroscopic properties. A multi-faceted analytical approach is essential for confident characterization. The ¹³C NMR chemical shift of the carbonyl carbon provides the most immediate and telling piece of evidence. However, for absolute and irrefutable proof required in regulated environments, this must be supported by a full assignment using 2D NMR techniques, particularly HMBC, which directly maps the connectivity of the acetyl group to either the N1 or C3 position. By integrating logical synthetic design with this rigorous spectroscopic workflow, researchers can ensure the scientific integrity of their work and accelerate the development of novel indazole-based therapeutics.

References

- BenchChem (2025). Spectroscopic and Synthetic Profile of 1-(5-bromo-1H-indazol-3-yl)ethanone: A Technical Guide.

- BenchChem (2025). Synthesis of 1-(5-bromo-1H-indazol-3-yl)ethanone from 5-bromoindazole: An Application Note and Detailed Protocol.

- BenchChem (2025). physical and chemical properties of 1-(5-bromo-1H-indazol-3-yl)ethanone.

- Google Patents (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

- PubMed (2018). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques.

- Organic Chemistry Data (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

- ResearchGate (2025). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids.

- Caribbean Journal of Science and Technology (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review.

- PMC (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. caribjscitech.com [caribjscitech.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. researchgate.net [researchgate.net]

Solubility of 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one in DMSO and methanol

An In-depth Technical Guide to the Solubility of 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one in DMSO and Methanol

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug discovery and development, influencing everything from synthetic route feasibility to final formulation. This guide provides a comprehensive technical overview of the solubility of 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one, a heterocyclic compound featuring the privileged indazole scaffold, in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. We will delve into the theoretical underpinnings of its solubility based on molecular structure and solvent properties, provide detailed protocols for experimental determination, and discuss the implications of these findings for researchers in medicinal chemistry and pharmaceutical development.

Introduction: The Critical Role of Solubility in Drug Development

1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one is a member of the indazole class of compounds. The indazole nucleus is a significant scaffold in medicinal chemistry, appearing in a wide array of molecules with diverse biological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[1] As such, derivatives like the topic compound are often key intermediates in the synthesis of potential new drugs.[2][3]

Understanding the solubility of these intermediates is not merely a procedural step; it is fundamental to the efficiency and success of the development pipeline. Poor solubility can lead to challenges in:

-

Reaction Kinetics: Inconsistent dissolution can result in variable reaction rates and yields.

-

Purification: Difficulty in dissolving the compound can complicate chromatography and crystallization processes.

-

Biological Screening: For high-throughput screening (HTS), compounds are typically stored as concentrated stock solutions in DMSO.[4] Poor solubility can lead to precipitation upon dilution into aqueous assay buffers, causing inaccurate results.[4]

-

Formulation: The ultimate bioavailability of a drug is often dictated by its solubility.

This guide will focus on two solvents of paramount importance: DMSO, a polar aprotic solvent, and methanol, a polar protic solvent. Their distinct chemical properties allow us to probe the different intermolecular forces that govern the dissolution of our target compound.

Theoretical Analysis of Solubility

The principle of "like dissolves like" provides a foundational framework for predicting solubility.[5] This means that solvents are most effective at dissolving solutes that share similar intermolecular forces.

Solute: 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one

Let's analyze the structure of our compound (Molecular Formula: C₁₀H₉BrN₂O[6]):

-

Indazole Ring System: This bicyclic aromatic system is relatively nonpolar and hydrophobic. However, the nitrogen atoms can act as hydrogen bond acceptors.

-

Bromo Group: The bromine atom at the 5-position increases the molecular weight and lipophilicity (hydrophobicity) of the molecule, which can decrease solubility in polar solvents.[4]

-

Acetyl Group: The carbonyl (C=O) in the acetyl group is a strong hydrogen bond acceptor.

-

Methyl Group: This is a small, nonpolar group.

Overall, the molecule possesses both polar (indazole nitrogens, acetyl oxygen) and nonpolar (aromatic rings, bromo group, methyl group) characteristics, making its solubility highly dependent on the nature of the solvent.

Solvents: DMSO and Methanol

Dimethyl Sulfoxide (DMSO):

-

Properties: DMSO has a high boiling point (189 °C) and is a powerful solvent for a wide range of organic and inorganic compounds.[7][9][10] Its polar nature stems from the S=O bond, where the oxygen is an excellent hydrogen bond acceptor. However, it lacks a hydrogen atom bonded to an electronegative atom, so it cannot act as a hydrogen bond donor.

-

Predicted Interaction: DMSO is expected to be an excellent solvent for 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one. Its ability to accept hydrogen bonds will interact favorably with the indazole ring, while its overall polarity can accommodate the acetyl group. Its capacity to dissolve both polar and nonpolar compounds makes it well-suited for this molecule.[7] Indazole derivatives are generally predicted to have high solubility in polar aprotic solvents like DMSO.[11]

Methanol (CH₃OH):

-

Class: Polar protic solvent.

-

Properties: Methanol is a colorless, flammable liquid with a lower boiling point (64.7 °C) than DMSO.[12] It is highly polar due to the hydroxyl (-OH) group, which can act as both a hydrogen bond donor and acceptor.[13]

-

Predicted Interaction: Methanol is also expected to be a good solvent for the target compound, though perhaps less effective than DMSO. It can form hydrogen bonds with the nitrogen atoms of the indazole ring and the oxygen of the acetyl group.[11] However, the relatively nonpolar bulk of the bromo-indazole system may limit its solubility compared to more polar solutes.

Quantitative Solubility Analysis

| Solvent | Solvent Type | Predicted Qualitative Solubility | Rationale |

| DMSO | Polar Aprotic | High | Strong hydrogen bond acceptor, effectively solvates both polar and nonpolar moieties.[9][11] |

| Methanol | Polar Protic | Moderate to High | Acts as both a hydrogen bond donor and acceptor, interacting well with the polar groups of the solute.[11] |

Experimental Protocol for Solubility Determination

To obtain quantitative data, a standardized experimental approach is necessary. The following protocol describes a common method for determining the equilibrium solubility of a compound.

Materials and Equipment

-

1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one (solid)

-

Anhydrous DMSO (high purity)

-

Anhydrous Methanol (high purity)

-

Analytical balance

-

2 mL glass vials with PTFE-lined caps

-

Vortex mixer

-

Thermostatic shaker/incubator (e.g., set to 25 °C)

-

Centrifuge

-

Calibrated pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Workflow Diagram

Caption: Experimental workflow for determining equilibrium solubility.

Step-by-Step Procedure

-

Preparation of Samples:

-

For each solvent (DMSO, Methanol), label three 2 mL glass vials.

-

Add an excess amount of solid 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one to each vial (e.g., 10-20 mg). The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

-

Accurately pipette 1.0 mL of the respective solvent into each vial.

-

-

Equilibration:

-

Tightly cap the vials.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). Visual inspection should confirm the continued presence of undissolved solid.

-

-

Sample Processing:

-

Remove the vials from the shaker.

-

Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant (e.g., 100 µL) without disturbing the solid pellet.

-

-

Analysis by HPLC:

-

Prepare a series of standard solutions of the compound in a suitable solvent (e.g., mobile phase) at known concentrations.

-

Create a calibration curve by injecting the standards into the HPLC and plotting the peak area against concentration.

-

Accurately dilute the collected supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and record the peak area.

-

Calculate the concentration of the saturated solution using the calibration curve, accounting for the dilution factor. The result is the solubility, typically expressed in mg/mL or mmol/L.

-

Implications for Researchers

The solubility of 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one directly impacts its utility in the lab.

Caption: Relationship between solubility and drug development stages.

-

High Solubility in DMSO: Confirms its suitability as a solvent for creating high-concentration stock solutions for compound storage and high-throughput screening. Researchers must still be cautious of precipitation when diluting these DMSO stocks into aqueous buffers for biological assays.[4]

-

Solubility in Methanol: Provides an alternative solvent for synthetic reactions, particularly if DMSO is incompatible with certain reagents (e.g., strong electrophiles). It is also a common solvent for purification techniques like column chromatography and recrystallization.

Conclusion

While quantitative public data on the solubility of 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one is scarce, a theoretical analysis based on its molecular structure and the properties of DMSO and methanol allows for strong predictions. The compound is expected to exhibit high solubility in DMSO and moderate-to-high solubility in methanol. This guide provides a robust, self-validating experimental protocol for researchers to determine these values quantitatively. The resulting data is not merely a physical constant but a critical piece of information that enables efficient synthesis, reliable biological evaluation, and informed decision-making throughout the drug discovery and development process.

References

- Scribd. Solvent Properties of DMSO.

- Wikipedia. Dimethyl sulfoxide.

- gChem. DMSO Physical Properties.

- ChemicalBook. Dimethyl sulfoxide, properties, uses and safety protection.

- MCB Books. Methanol Solvent Properties | Specification | Applications | Uses.

- Solventsis. Methanol Solvent Properties.

- Unknown Source. Solubility test for Organic Compounds.

- Unknown Source. Experiment: Solubility of Organic & Inorganic Compounds.

- Australian Government Department of Climate Change, Energy, the Environment and Water. Methanol.

- Unknown Source. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- SATHEE. Chemistry Methanol.

- Unknown Source. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i.

- Regulations.gov. Dimethyl Sulfoxide (DMSO) Physical Properties.

- Scribd. Experiment 1. Solubility of Organic Compounds.

- BenchChem. physical and chemical properties of 1-(5-bromo-1H-indazol-3-yl)ethanone.

- BenchChem. "solubility and stability of N-2H-Indazol-2-ylurea in different solvents".

- ICIB. Properties of Methanol.

- Guidechem. 4498-71-9 1H-Indazole, 3-ethyl.

- Guidechem. 1-(5-bromo-3-methyl-1H-indazol-1-yl)-ethanone.

- PubChem. 1-(5-Bromo-1H-indol-3-yl)ethanone.

- BenchChem. stability issues of 1-(5-bromo-1H-indazol-3-yl)ethanone in solution.

- Scimplify. 1-(5-bromo-1H-indazol-3-yl)ethanone (CAS NO : 886363-74-2).

- Chemspace. 1-(5-bromo-1H-indazol-3-yl)ethan-1-one - C9H7BrN2O | CSSB00010178523.

- ResearchGate. Pharmacological Properties of Indazole Derivatives: Recent Developments | Request PDF.

- MDPI. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC.

- Unknown Source. Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review.

- Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data.

- Sigma-Aldrich. 1-(5-Bromo-1H-indol-3-yl)ethanone.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1-(5-bromo-1H-indazol-3-yl)ethanone (CAS NO:886363-74-2) | 1-(5-bromo-1H-indazol-3-yl)ethanone Manufacturer and Suppliers | Scimplify [scimplify.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.ws [chem.ws]

- 6. Page loading... [wap.guidechem.com]

- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 8. gchemglobal.com [gchemglobal.com]

- 9. scribd.com [scribd.com]

- 10. Dimethyl sulfoxide, properties, uses and safety protection - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. makingchembooks.com [makingchembooks.com]

- 13. SATHEE: Chemistry Methanol [sathee.iitk.ac.in]

1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one SMILES and InChIKey

An In-Depth Technical Guide to 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one: A Keystone Building Block in Modern Drug Discovery

Introduction

In the landscape of medicinal chemistry, the indazole scaffold stands out as a "privileged structure," a molecular framework that consistently appears in a multitude of biologically active compounds. Its unique arrangement of aromatic and heterocyclic features makes it an adept bioisostere for native structures like indoles, enabling potent and selective interactions with a wide array of biological targets. This guide focuses on a specific, highly functionalized derivative: 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one .

This molecule is not an end-product therapeutic but rather a critical starting material and synthetic intermediate. The strategic placement of its functional groups—the reactive bromine atom, the acetyl group, and the methyl group on the indazole core—provides chemists with multiple handles for diversification. This versatility is paramount in the generation of compound libraries for screening against therapeutic targets, particularly protein kinases, which are frequently dysregulated in diseases such as cancer.[1] This document serves as a technical resource for researchers and drug development professionals, providing in-depth information on its chemical identity, properties, synthesis, and its pivotal role in the synthesis of advanced pharmaceutical agents.

Chemical Identity and Physicochemical Properties

Precise identification is the foundation of all chemical research. The structural identifiers and computed physicochemical properties of 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one are summarized below. These descriptors are essential for database searches, patent filings, and computational modeling.

| Property | Value | Source |

| IUPAC Name | 1-(5-bromo-3-methyl-1H-indazol-1-yl)ethan-1-one | [2] |

| CAS Number | 651780-46-0 | [2] |

| Molecular Formula | C₁₀H₉BrN₂O | [2] |

| Molecular Weight | 253.09 g/mol | [2] |

| Canonical SMILES | CC1=NN(C2=C1C=C(C=C2)Br)C(=O)C | [2] |

| InChI | InChI=1S/C10H9BrN2O/c1-6-9-5-8(11)3-4-10(9)13(12-6)7(2)14/h3-5H,1-2H3 | [2] |

| InChIKey | CENOHIFSIOVFMZ-UHFFFAOYSA-N | [2] |

| XLogP3-AA | 2.5 | [2] |

| Topological Polar Surface Area | 34.9 Ų | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 0 | [2] |

Synthesis and Mechanistic Considerations

The synthesis of 1-(5-bromo-3-methyl-1H-indazol-1-yl)ethan-1-one is typically achieved through the N-acylation of the precursor, 5-bromo-3-methyl-1H-indazole. This transformation is a cornerstone reaction that leverages the nucleophilicity of the indazole nitrogen.

Experimental Protocol: N-Acylation of 5-Bromo-3-methyl-1H-indazole

-

Reagent Preparation : In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of 5-bromo-3-methyl-1H-indazole in a suitable anhydrous aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Base Addition : Cool the solution to 0 °C using an ice bath. Add 1.1 to 1.5 equivalents of a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA). The base acts as a scavenger for the acidic byproduct generated during the reaction.

-

Acylation : Slowly add 1.1 equivalents of the acylating agent, typically acetyl chloride or acetic anhydride, to the stirred solution. The slow addition is critical to control the exothermicity of the reaction.

-

Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 2-16 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Purification : Upon completion, the reaction mixture is quenched with water or a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield the pure 1-(5-bromo-3-methyl-1H-indazol-1-yl)ethan-1-one.

Caption: Synthetic workflow for N-acylation.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The true value of 1-(5-bromo-3-methyl-1H-indazol-1-yl)ethan-1-one lies in its potential for elaboration into potent therapeutic agents. The indazole core is particularly effective in the design of protein kinase inhibitors.

The Indazole Moiety as a Bioisostere

The indazole nucleus serves as a bioisostere for other aromatic systems like indole or even a simple phenol.[1] This means it can replace these groups in a drug molecule while retaining or improving biological activity. This substitution can enhance key drug-like properties, including metabolic stability, lipophilicity, and, most importantly, target binding affinity.[1]

Mechanism of Kinase Inhibition

Protein kinases are enzymes that catalyze the transfer of a phosphate group from ATP to a substrate protein. This process is a fundamental switch in cellular signaling. In many cancers, kinases become constitutively active, leading to uncontrolled cell growth. Kinase inhibitors function by blocking the ATP-binding site on the enzyme. The indazole scaffold is exceptionally well-suited for this role because its nitrogen atoms can form critical hydrogen bond interactions with the "hinge region" of the kinase, an interaction that is essential for potent inhibition.[1]

The bromine atom at the 5-position is a versatile synthetic handle. It readily participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a vast array of different chemical groups. This enables medicinal chemists to perform structure-activity relationship (SAR) studies, systematically modifying the molecule to optimize its potency and selectivity for the target kinase.[1]

Caption: Indazole derivatives can competitively block the ATP-binding site of kinases.

Conclusion

1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one is more than a mere catalog chemical; it is a strategically designed platform for innovation in medicinal chemistry. Its well-defined structure provides multiple avenues for chemical modification, making it an invaluable asset in the quest for novel therapeutics. The proven success of the indazole scaffold, particularly in the development of kinase inhibitors, ensures that this compound and its derivatives will continue to be of high interest to researchers in both academic and industrial drug discovery programs. Understanding its properties, synthesis, and strategic applications is key to unlocking its full potential in creating the next generation of targeted medicines.

References

- BenchChem. (2025). Physical and chemical properties of 1-(5-bromo-1H-indazol-3-yl)ethanone. BenchChem.

- Guidechem. (n.d.). 1-(5-bromo-3-methyl-1H-indazol-1-yl)-ethanone. Guidechem.

- BenchChem. (2025). Synthesis of 1-(5-bromo-1H-indazol-3-yl)ethanone from 5-bromoindazole: An Application Note and Detailed Protocol. BenchChem.

- BenchChem. (2025). Spectroscopic and Synthetic Profile of 1-(5-bromo-1H-indazol-3-yl)ethanone: A Technical Guide. BenchChem.

Sources

Methodological & Application

Application Note: Chemoselective Suzuki-Miyaura Coupling of Labile N-Acyl Indazoles

Topic: Protocol for Suzuki coupling of 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one Content Type: Application Note & Detailed Protocol

Abstract & Core Challenge

This application note details the protocol for the Palladium-catalyzed cross-coupling of 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one (Substrate 1 ).

The Core Challenge: The N1-acetyl group on the indazole core is electronically withdrawing, activating the C5-position for oxidative addition. However, this N-acyl bond is chemically labile and prone to hydrolysis under standard aqueous/basic Suzuki conditions (e.g., Na₂CO₃/H₂O/Heat).

This guide provides two distinct workflows:

-

Protocol A (Retentive): Anhydrous conditions to preserve the N-acetyl group.

-

Protocol B (Deprotective): Aqueous conditions to yield the free NH-indazole in a one-pot cascade.

Reaction Mechanism & Chemoselectivity

The outcome of this reaction is dictated by the competition between the rate of Transmetallation (TM) and Base-Mediated Hydrolysis .

Signaling Pathway Diagram

The following diagram illustrates the divergent pathways based on solvent and base selection.

Figure 1: Mechanistic divergence driven by water content and base strength. Path A favors retention; Path B favors deprotection.

Experimental Protocols

Materials & Reagents Table

| Component | Role | Grade/Spec |

| Substrate 1 | Electrophile | >98% Purity, Dry |

| Aryl Boronic Acid | Nucleophile | 1.2 – 1.5 equivalents |

| Pd(dppf)Cl₂·DCM | Catalyst | Robust, air-stable |

| Pd(PPh₃)₄ | Catalyst | Alternative for Path A |

| CsF (Cesium Fluoride) | Base (Path A) | Anhydrous, finely ground |

| K₃PO₄ | Base (Path A) | Anhydrous, oven-dried |

| Na₂CO₃ | Base (Path B) | 2.0 M Aqueous Solution |

| 1,4-Dioxane | Solvent | Anhydrous (Path A) or Reagent (Path B) |

Protocol A: N-Acetyl Retention (Anhydrous)

Objective: Synthesize 1-(5-aryl-3-methyl-1H-indazol-1-yl)ethan-1-one. Critical Control Point: Strict exclusion of water is required to prevent attacking the amide carbonyl.

-

Preparation: Oven-dry a 20 mL microwave vial or Schlenk tube and a magnetic stir bar. Cool under Argon flow.

-

Charging: Add Substrate 1 (1.0 equiv, 253 mg, 1.0 mmol), Aryl Boronic Acid (1.2 equiv), and Anhydrous K₃PO₄ (2.0 equiv) or CsF (2.5 equiv).

-

Catalyst Addition: Add Pd(dppf)Cl₂[1]·DCM (0.05 equiv, 5 mol%).

-

Note: Pd(PPh₃)₄ is also effective but less stable to air.

-

-

Solvation: Add anhydrous 1,4-Dioxane (5 mL) or Toluene (5 mL) via syringe.

-

Degassing: Sparge the mixture with Argon for 5 minutes (do not bubble vigorously to avoid solvent evaporation) or perform 3 Freeze-Pump-Thaw cycles.

-

Reaction: Seal the vessel. Heat to 80°C for 4–12 hours.

-

Monitoring: Check TLC (EtOAc/Hexane) every 2 hours. Look for the disappearance of the starting bromide.

-

-

Work-up:

-

Dilute with EtOAc (20 mL).

-

Filter through a pad of Celite to remove inorganic salts and Palladium black.

-

Concentrate in vacuo.

-

Purification: Flash chromatography (SiO₂).[3] Caution: Avoid using methanol in the eluent if possible, or keep contact time short to prevent solvolysis.

Protocol B: Coupling with Concomitant Deprotection (Aqueous)

Objective: Synthesize 5-aryl-3-methyl-1H-indazole (Free NH). Logic: The basic aqueous conditions facilitate the Suzuki cycle while simultaneously hydrolyzing the labile N-acetyl group.

-

Charging: To a reaction vial, add Substrate 1 (1.0 mmol), Aryl Boronic Acid (1.3 equiv), and Pd(dppf)Cl₂·DCM (5 mol%).

-

Solvent/Base: Add 1,4-Dioxane (4 mL) and 2.0 M Na₂CO₃ (aq) (1 mL, ~2.0 mmol).

-

Degassing: Purge with Argon for 2 minutes.

-

Reaction: Heat to 90–100°C for 4–6 hours.

-

Observation: The reaction may initially show the N-acetyl product, which will slowly convert to the more polar NH-indazole spot on TLC.

-

-

Work-up:

Troubleshooting & Optimization Matrix

| Issue | Observation | Root Cause | Corrective Action |

| Partial Deprotection | Mixture of N-Ac and NH products in Path A. | Trace water in solvent or base. | Switch to CsF in Toluene; use molecular sieves; ensure base is oven-dried. |

| Protodeboronation | Aryl bromide remains; Boronic acid disappears. | Boronic acid instability.[5] | Switch to Boronic Ester (Pinacol) or Potassium Trifluoroborate salts. |

| Homocoupling | Biaryl formation (Ar-Ar). | Oxygen in system.[6] | Improve degassing (Freeze-Pump-Thaw); increase catalyst load slightly. |

| Low Conversion | Starting material persists. | Catalyst poisoning or poor oxidative addition. | Switch ligand to XPhos or SPhos (highly active for aryl bromides). |

Decision Workflow

Use this logic flow to determine the appropriate protocol for your specific target.

Figure 2: Operational workflow for selecting reaction conditions.

References

-

National Institutes of Health (NIH). (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Retrieved from [Link]

-

MDPI. (2023).[7] The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex. Retrieved from [Link]

-

Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Literature. Retrieved from [Link]

Sources

- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijcrt.org [ijcrt.org]

- 7. mdpi.com [mdpi.com]

Application Note & Protocol: Conditions for N-deacetylation of 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one

Abstract

This document provides a comprehensive guide for the N-deacetylation of 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one to yield the parent compound, 5-Bromo-3-methyl-1H-indazole. The N-acetyl group is a common protecting group for the indazole nitrogen, and its efficient removal is a critical step in multi-step syntheses of pharmacologically relevant molecules. This guide details two robust and validated protocols—acid-catalyzed and base-catalyzed hydrolysis—offering researchers the flexibility to select a method compatible with their specific substrate and downstream applications. We provide detailed mechanistic insights, step-by-step experimental procedures, comparative data, and troubleshooting advice to ensure reproducible and high-yield synthesis.

Introduction and Scientific Background

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents. The 1H-indazole tautomer is generally the most thermodynamically stable form.[1][2][3] The N-acetylation of the indazole ring is a common strategy to protect the N-H group during synthetic modifications at other positions of the molecule. The target compound, 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one, is an N1-acetylated indazole. The removal of this acetyl group, or N-deacetylation, is a crucial deprotection step to reveal the N-H moiety for further functionalization or to yield the final active compound.

The choice of deacetylation conditions is critical to avoid unwanted side reactions and ensure the integrity of the indazole core. Both acidic and basic conditions can effectively cleave the amide bond of the N-acetyl group. However, the stability of the substrate and the presence of other functional groups will dictate the most suitable approach. This guide provides a rationale for method selection based on established chemical principles of amide hydrolysis.[4]

Mechanistic Principles of N-Deacetylation

The N-deacetylation of 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one is fundamentally an amide hydrolysis reaction. The mechanism can proceed via two primary pathways: acid-catalyzed or base-catalyzed.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the carbonyl oxygen of the acetyl group is protonated, which significantly increases the electrophilicity of the carbonyl carbon. A weak nucleophile, typically water or an alcohol solvent, then attacks the activated carbonyl carbon.[4] This is followed by proton transfer and elimination of the neutral 5-Bromo-3-methyl-1H-indazole product.

Base-Catalyzed Hydrolysis

In the presence of a base (e.g., hydroxide, methoxide), a strong nucleophile directly attacks the carbonyl carbon of the acetyl group, forming a tetrahedral intermediate.[5][6] This intermediate then collapses, cleaving the C-N bond and liberating the indazole anion. A subsequent protonation step during aqueous work-up yields the final deacetylated product. Base-catalyzed methods are often faster but can be less suitable for substrates with base-labile functional groups.

Caption: General N-Deacetylation Scheme.

Comparative Overview of Deacetylation Protocols

The selection between acid- and base-catalyzed methods depends on the overall synthetic strategy, particularly the stability of other functional groups on the molecule.

| Parameter | Acid-Catalyzed Protocol (HCl/MeOH) | Base-Catalyzed Protocol (K₂CO₃/MeOH) |

| Primary Reagent | Hydrochloric Acid (HCl) | Potassium Carbonate (K₂CO₃) or Sodium Methoxide (NaOMe) |

| Mechanism | Carbonyl activation via protonation | Nucleophilic attack by hydroxide/methoxide |

| Reaction Speed | Moderate to Fast | Generally Fast |

| Temperature | Room Temperature to Reflux (~65°C) | Room Temperature to Reflux (~65°C) |

| Selectivity | Good; may affect acid-labile groups (e.g., Boc, acetals) | Excellent; may affect base-labile groups (e.g., esters) |

| Work-up | Neutralization with base | Neutralization with acid |

| Ideal For | Substrates with base-sensitive functional groups | Substrates with acid-sensitive functional groups |

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Acid-Catalyzed N-Deacetylation

This protocol utilizes methanolic hydrogen chloride for efficient and clean deprotection under mild acidic conditions.

Materials and Reagents:

-

1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one

-

Methanol (MeOH), anhydrous

-

Concentrated Hydrochloric Acid (HCl, 37%)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, condenser

Step-by-Step Procedure:

-

Dissolution: Dissolve 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one (1.0 eq) in methanol (approx. 0.1 M concentration) in a round-bottom flask.

-

Acidification: To the stirred solution, add concentrated hydrochloric acid (2.0-3.0 eq) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 65°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

-

Quenching & Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the solution by slow addition of saturated aqueous NaHCO₃ solution until the pH is ~7-8.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of MeOH).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization or column chromatography on silica gel to afford pure 5-Bromo-3-methyl-1H-indazole.

Protocol 2: Base-Catalyzed N-Deacetylation

This method employs potassium carbonate in methanol, a mild and effective basic condition suitable for many substrates.

Materials and Reagents:

-

1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one

-

Methanol (MeOH), anhydrous

-

Potassium Carbonate (K₂CO₃), anhydrous powder

-

Water (deionized)

-

1M Hydrochloric Acid (HCl) solution

-

Ethyl Acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, condenser

Step-by-Step Procedure:

-

Suspension: Suspend 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one (1.0 eq) and potassium carbonate (2.0-3.0 eq) in methanol (approx. 0.1 M concentration) in a round-bottom flask.

-

Reaction: Heat the mixture to reflux (approx. 65°C) with vigorous stirring. Monitor the reaction by TLC until completion (typically 1-4 hours).

-

Solvent Removal: Cool the reaction to room temperature and remove the methanol under reduced pressure.

-

Work-up: To the residue, add water and ethyl acetate. Stir until all solids dissolve.

-

Neutralization & Extraction: Separate the layers. Wash the organic layer with water, then with brine. If the aqueous layer is basic, it can be neutralized with 1M HCl before extraction to ensure full recovery of the product.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by silica gel chromatography.

Experimental Workflow and Troubleshooting

The following diagram illustrates the general workflow for the N-deacetylation process.

Sources

- 1. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review [austinpublishinggroup.com]

- 4. dc.etsu.edu [dc.etsu.edu]

- 5. Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

The Strategic Utility of 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one in Modern Drug Discovery

Introduction: The Indazole Scaffold as a Cornerstone in Medicinal Chemistry

The indazole nucleus, a bicyclic aromatic heterocycle, is recognized in medicinal chemistry as a "privileged scaffold".[1][2] Its structural features, particularly its ability to act as a bioisostere for native structures like indole, allow it to form critical hydrogen bonding interactions with the hinge region of protein kinases.[1] This has cemented its importance in the development of targeted therapeutics, especially in oncology. The compound at the center of this guide, 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one , represents a highly versatile intermediate, strategically functionalized for extensive molecular elaboration.

This technical guide provides an in-depth exploration of the practical applications of this intermediate for researchers, scientists, and drug development professionals. We will delve into its chemical properties and present detailed, field-proven protocols for its use in key synthetic transformations that are foundational to the construction of diverse compound libraries. The causality behind experimental choices and the inherent self-validating nature of the protocols are emphasized to ensure both scientific integrity and reproducibility.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and safe experimental design. While some data for 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one is derived from computational predictions, it provides a valuable baseline for laboratory work.

Table 1: Physicochemical Properties of 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one

| Property | Value | Source(s) |

| CAS Number | 651780-46-0 | [1] |

| Molecular Formula | C₁₀H₉BrN₂O | [1] |

| Molecular Weight | 253.09 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Boiling Point | (Predicted) 403.8 ± 25.0 °C at 760 mmHg | [1] |

| Density | (Predicted) 1.7 ± 0.1 g/cm³ | [1] |

| XLogP3 | 2.3 | [1] |

| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place | [1] |

Table 2: Predicted Spectroscopic Data

| Nucleus | Predicted Chemical Shift (δ) and Multiplicity | Assignment |

| ¹H NMR | ~2.7 ppm (singlet, 3H) | Acetyl methyl protons (-COCH₃) |

| ~7.5-8.5 ppm (multiplet, 3H) | Aromatic protons on the indazole ring | |

| ~13.0-14.0 ppm (broad singlet, 1H) | N-H proton of the indazole ring | |

| ¹³C NMR | ~27 ppm | Acetyl methyl carbon (-CH₃) |

| ~110-145 ppm | Aromatic and heterocyclic carbons | |

| ~195 ppm | Acetyl carbonyl carbon (-CO-) |

Note: The predicted data serves as a guideline for characterization. Experimental verification is essential.[3]

Core Synthetic Applications: Harnessing the Reactive Moieties

The true value of 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one lies in its two key functional handles: the C5-bromo substituent and the N1-ethanone group. The bromine atom is primed for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a vast array of aryl, heteroaryl, or alkyl groups. The ethanone moiety can be readily reduced to a secondary alcohol, providing a new point for diversification through esterification or etherification.[1]

Application Protocol 1: Suzuki-Miyaura Cross-Coupling at the C5 Position

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance.[4] The C5-bromo position of the indazole core is an ideal electrophilic partner for this transformation. This protocol is adapted from established methods for Suzuki couplings on similar bromo-indazole scaffolds.[5]

Causality and Experimental Design: The choice of a palladium catalyst with a bulky phosphine ligand, such as Pd(dppf)Cl₂, is crucial for promoting the oxidative addition step and preventing catalyst decomposition.[5] The base, typically a carbonate like K₂CO₃, is required to activate the boronic acid for the transmetalation step.[4] A mixed solvent system of an organic solvent (like dimethoxyethane or dioxane) and water facilitates the dissolution of both the organic and inorganic reagents.

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Detailed Step-by-Step Protocol:

-

Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one (1.0 eq), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq), and potassium carbonate (2.0-3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent system (e.g., a 4:1 mixture of 1,2-dimethoxyethane and water). Degas the solution by bubbling the inert gas through it for 15-20 minutes. Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03-0.10 eq).

-

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously overnight (12-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 5-substituted indazole derivative.

Table 3: Representative Suzuki-Miyaura Reaction Parameters

| Parameter | Value | Reference(s) |

| Electrophile | 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one | - |

| Nucleophile | Phenylboronic Acid | [5] |

| Catalyst | Pd(dppf)Cl₂ | [5] |

| Base | K₂CO₃ | [5] |

| Solvent | 1,2-Dimethoxyethane / Water | [5] |

| Temperature | 80 °C | [5] |

| Typical Yield | 70-95% (based on analogous systems) | [5] |

Application Protocol 2: Reduction of the Ethanone Moiety

The reduction of the ethanone group to a secondary alcohol opens up new avenues for derivatization. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, offering high chemoselectivity in the presence of the bromo-substituted aromatic ring.[6]

Causality and Experimental Design: Sodium borohydride is chosen for its operational simplicity and safety compared to more potent reducing agents like lithium aluminum hydride (LiAlH₄).[7] It is effective at reducing ketones to alcohols without affecting other potentially reducible functional groups that might be present on a more complex substrate. Protic solvents like methanol or ethanol are typically used as they also serve to protonate the resulting alkoxide intermediate.[7] The reaction is often performed at a reduced temperature initially to control the exothermic reaction, and then allowed to warm to room temperature to ensure completion.

Caption: Workflow for Ketone Reduction with NaBH₄.

Detailed Step-by-Step Protocol:

-

Dissolution: Dissolve 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one (1.0 eq) in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask with a magnetic stir bar.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (1.1-2.0 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

-

Work-up: Once the starting material is consumed, carefully quench the reaction by slowly adding water or dilute hydrochloric acid (e.g., 1 M HCl) at 0 °C to decompose the excess NaBH₄.

-

Extraction and Purification: Remove the organic solvent under reduced pressure. Add water to the residue and extract with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude alcohol can be purified by recrystallization or flash column chromatography.

Downstream Applications in Kinase Inhibitor Synthesis

The derivatives synthesized from 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one are pivotal precursors for a variety of kinase inhibitors. The general strategy involves using the C5-aryl substituted indazole as a core scaffold that mimics the adenine region of ATP, thereby competitively inhibiting the kinase.

Caption: Synthetic pathways to kinase inhibitors.

The strategic placement of different aryl groups at the C5 position allows for the exploration of the Structure-Activity Relationship (SAR) to optimize potency and selectivity against specific kinase targets, such as Akt or Polo-like kinase 4 (PLK4).[5] The alcohol functionality obtained from the reduction can be further modified to interact with other regions of the ATP-binding pocket or to improve the physicochemical properties of the final compound.

Safety and Handling

As a halogenated organic compound, 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one and its derivatives should be handled with appropriate care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Inhalation: Avoid breathing dust or vapors. May cause respiratory irritation.

-

Skin Contact: Causes skin irritation. In case of contact, wash thoroughly with soap and water.

-

Eye Contact: Causes serious eye irritation. In case of contact, rinse cautiously with water for several minutes.

-

Ingestion: Harmful if swallowed.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Researchers should always consult the specific Safety Data Sheet (SDS) for the compound and any reagents used in the described protocols.

Conclusion